(S)-BoroLeu-(-)-Pinanediol-hydrochloride
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Overview
Description
(S)-BoroLeu-(-)-Pinanediol-hydrochloride is a chiral boronic acid derivative that has garnered significant interest in the fields of chemistry and medicinal research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-BoroLeu-(-)-Pinanediol-hydrochloride typically involves the reaction of (S)-Leucine with pinanediol boronic ester. The process often includes the use of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally require a controlled environment with specific temperatures and solvents to ensure the desired stereochemistry and purity of the product.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and efficiency. This may include the use of automated reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(S)-BoroLeu-(-)-Pinanediol-hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the boronic ester back to its parent alcohol or other reduced forms.
Substitution: The boronic ester group can participate in substitution reactions, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and catalysts like palladium for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions include various boronic acid derivatives, reduced alcohols, and substituted boronic esters. These products are often used as intermediates in further chemical synthesis or as functional materials in research.
Scientific Research Applications
(S)-BoroLeu-(-)-Pinanediol-hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in enzyme inhibition and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential therapeutic applications, including as a drug candidate for certain diseases.
Industry: It is used in the development of advanced materials and as a catalyst in industrial chemical processes.
Mechanism of Action
The mechanism of action of (S)-BoroLeu-(-)-Pinanediol-hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues in enzymes, leading to inhibition or modulation of their activity. This interaction is crucial in understanding its potential therapeutic effects and applications in drug development.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S)-BoroLeu-(-)-Pinanediol-hydrochloride include other chiral boronic acid derivatives and pinanediol boronic esters. Examples include:
- ®-BoroLeu-(-)-Pinanediol-hydrochloride
- (S)-BoroVal-(-)-Pinanediol-hydrochloride
- (S)-BoroIle-(-)-Pinanediol-hydrochloride
Uniqueness
What sets this compound apart is its specific stereochemistry and the unique combination of the leucine and pinanediol moieties
Properties
IUPAC Name |
(1S)-3-methyl-1-[(1R,2R,6S,8R)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28BNO2.ClH/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;/h9-13H,6-8,17H2,1-5H3;1H/t10-,11-,12+,13-,15-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIWVZUJBIPFACB-PYRZAVJBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]2C[C@H]3C[C@@H]([C@]2(O1)C)C3(C)C)[C@@H](CC(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29BClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00657811 |
Source
|
Record name | (1S)-3-Methyl-1-[(3aR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945606-99-5 |
Source
|
Record name | (1S)-3-Methyl-1-[(3aR,4R,6R,7aS)-3a,5,5-trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl]butan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00657811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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